molecular formula C12H6BrFOS B12661426 Phenoxathiin, 2-bromo-8-fluoro- CAS No. 56348-73-3

Phenoxathiin, 2-bromo-8-fluoro-

Cat. No.: B12661426
CAS No.: 56348-73-3
M. Wt: 297.14 g/mol
InChI Key: ODBYMOHYZJPRIO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenoxathiin (B166618) Research

The study of phenoxathiin, a tricyclic heterocyclic compound, dates back several decades, with initial research focusing on its synthesis and fundamental chemical reactivity. acs.org Early synthetic methods often involved harsh reaction conditions. rsc.org However, the unique folded or "butterfly" conformation of the phenoxathiin nucleus, along with the electronic properties imparted by the oxygen and sulfur heteroatoms, has sustained interest in this scaffold. researchgate.net Over the years, research has evolved from basic characterization to the exploration of phenoxathiin derivatives in various applications. Modern synthetic strategies now include more sophisticated and efficient methods, such as transition metal-catalyzed cross-coupling reactions, which allow for precise control over the substitution patterns on the phenoxathiin core. rsc.org This has opened the door to the synthesis of a wide array of derivatives with tailored properties.

Significance of Sulfur- and Oxygen-Containing Heterocycles in Contemporary Chemical Science

Heterocyclic compounds that incorporate both sulfur and oxygen atoms within their structure are cornerstones of modern chemical science. Their presence is notable in numerous biologically active molecules and approved pharmaceuticals, where they contribute to a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. The unique stereoelectronic properties of these heterocycles can influence a molecule's conformation, solubility, and ability to interact with biological targets. In the realm of materials science, these scaffolds are investigated for their optical and electronic properties, finding potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Rationalizing the Strategic Incorporation of Bromine and Fluorine Substituents in Phenoxathiin Scaffolds

The deliberate introduction of halogen atoms, particularly bromine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry and materials science to fine-tune their properties.

Fluorine is highly electronegative and has a small van der Waals radius. Its incorporation can:

Enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Increase binding affinity to target proteins through the formation of favorable interactions.

Modulate the acidity or basicity of nearby functional groups.

Improve membrane permeability and bioavailability.

Bromine , being larger and more polarizable, can also significantly impact a molecule's characteristics. It is known to:

Increase the therapeutic activity of certain drug classes.

Participate in "halogen bonding," a type of non-covalent interaction that can influence molecular recognition and crystal packing.

Serve as a versatile synthetic handle for further functionalization via cross-coupling reactions.

The combination of a bromine and a fluorine atom on the phenoxathiin scaffold, as in 2-bromo-8-fluoro-phenoxathiin, suggests a strategic design to leverage the complementary effects of these two halogens. This dual-halogenation pattern can create a unique electronic environment within the molecule, potentially leading to novel biological activities or material properties.

Overview of Research Landscape for Halogenated Phenoxathiin Derivatives

The research landscape for halogenated phenoxathiins is an active area of investigation. Studies have explored the synthesis of various chlorinated, brominated, and fluorinated derivatives. Much of this research is driven by the quest for new molecules with enhanced biological efficacy or specific photophysical properties for materials applications. For instance, the introduction of halogens can influence the fluorescence and phosphorescence characteristics of the phenoxathiin core. While a significant body of work exists on mono-halogenated and other di-halogenated phenoxathiins, comprehensive studies on specifically 2-bromo-8-fluoro-phenoxathiin are less prevalent in publicly accessible literature. However, the existence of its oxidized form, Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide, confirms that the parent compound has been synthesized. nih.gov

Research Objectives and Scope for Investigating Phenoxathiin, 2-bromo-8-fluoro-

Given the established importance of the phenoxathiin scaffold and the strategic advantages of bromo-fluoro substitution, the primary research objectives for investigating Phenoxathiin, 2-bromo-8-fluoro- would be to:

Develop efficient and regioselective synthetic routes to obtain the compound in high purity and yield.

Thoroughly characterize its structural, spectroscopic, and photophysical properties.

Explore its potential in medicinal chemistry through screening for various biological activities, such as anticancer or antimicrobial properties.

Investigate its suitability for applications in materials science, for example, as a component in organic electronic devices.

Conduct computational studies to understand its electronic structure, conformational dynamics, and potential intermolecular interactions.

The scope of such research would be to fill the knowledge gap for this specific di-halogenated phenoxathiin and to determine if the unique 2-bromo-8-fluoro substitution pattern leads to advantageous properties compared to other halogenated analogs.

Data on Phenoxathiin and Related Halogenated Derivatives

While specific experimental data for Phenoxathiin, 2-bromo-8-fluoro- is not widely available in the literature, the following tables provide data for the parent phenoxathiin molecule and a closely related di-halogenated derivative to serve as a reference.

Table 1: Physicochemical Properties of Phenoxathiin

Property Value Reference
CAS Number 262-20-4 acs.org
Molecular Formula C₁₂H₈OS acs.org
Molecular Weight 200.26 g/mol acs.org
Appearance Yellowish-white solid acs.org
Melting Point 52-56 °C acs.org

| Boiling Point | 150-152 °C at 5 mmHg | acs.org |

Table 2: Spectroscopic Data for Phenoxathiin

Technique Data Reference
¹H NMR Available chemicalbook.com
¹³C NMR Available spectrabase.com
Mass Spectrometry Available researchgate.net

| Infrared Spectroscopy | Available | chemicalbook.com |

Table 3: Properties of a Related Halogenated Phenoxathiin Derivative: Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide

Property Value Reference
CAS Number 56348-74-4 nih.gov
Molecular Formula C₁₂H₆BrFO₃S nih.gov
Molecular Weight 329.14 g/mol nih.gov
Appearance Not specified

| Melting Point | Not specified | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56348-73-3

Molecular Formula

C12H6BrFOS

Molecular Weight

297.14 g/mol

IUPAC Name

2-bromo-8-fluorophenoxathiine

InChI

InChI=1S/C12H6BrFOS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H

InChI Key

ODBYMOHYZJPRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Phenoxathiin, 2 Bromo 8 Fluoro

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, 2-bromo-8-fluoro-phenoxathiin, reveals two primary disconnection points corresponding to the formation of the central heterocyclic ring: the carbon-oxygen (C-O) bond and the carbon-sulfur (C-S) bond.

Primary Disconnection (C-O Bond): The most common strategy involves the intramolecular cyclization to form the ether linkage. Disconnecting the C(4a)-O bond leads back to a key intermediate, a substituted 2-phenoxythiophenol derivative. Specifically, this would be a 2-(2-bromophenoxy)-4-fluorobenzenethiol. This intermediate contains the pre-installed bromo and fluoro substituents in the correct relative positions.

Secondary Disconnection (C-S Bond): Alternatively, disconnection of the C(9a)-S bond points to a halogenated diphenyl ether intermediate, which would then undergo an intramolecular C-S bond formation. However, the C-O bond formation via intramolecular Ullmann condensation or similar coupling reactions is generally a more explored pathway.

Following the C-O disconnection pathway, the 2-(2-bromophenoxy)-4-fluorobenzenethiol intermediate can be further disconnected at its C-S bond. This leads to two simpler, more readily available precursors: 4-fluoro-2-mercaptophenol (B13571446) and 1,2-dibromobenzene. A more practical approach, however, involves the coupling of 4-fluorophenol (B42351) with a suitable ortho-brominated sulfur source, which will be discussed in the synthetic strategies.

Precursor Synthesis and Optimization of Synthetic Pathways

The core intermediate for the cyclization is a halogenated diphenyl sulfide (B99878). A common method for constructing such molecules is through a nucleophilic aromatic substitution reaction, often a copper-catalyzed Ullmann condensation, between a thiophenol and an aryl halide.

A plausible route to an intermediate for 2-bromo-8-fluoro-phenoxathiin involves the reaction of 2-bromo-6-mercaptophenol (B2530899) with 1-bromo-4-fluorobenzene. However, a more convergent and widely used approach involves the synthesis of substituted diphenyl sulfides from substituted benzenesulfenyl chlorides and substituted benzenes in the presence of a Lewis acid catalyst like anhydrous ferric chloride or aluminum trichloride. google.com For the target molecule, a key intermediate would be 2-(2-bromophenylthio)-4-fluorophenol. This can be synthesized by reacting 4-fluorophenol with an electrophilic sulfur reagent containing the 2-bromophenyl moiety.

Table 1: Representative Conditions for Diphenyl Sulfide Synthesis

Reactant 1Reactant 2Catalyst/ReagentSolventTemperatureYield
Substituted Benzenesulfenyl ChlorideSubstituted BenzeneFeCl₃ or AlCl₃Chlorinated Alkanes (e.g., Dichloroethane)-10°C to 70°CGood to High google.com
ChlorobenzeneSodium SulfideNone specifiedNot specified190-240°CNot specified google.com
BenzeneSulfur MonochlorideAlCl₃BenzeneCooling requiredNot specified google.com

The precise placement of halogen substituents is paramount. The synthesis of the required precursors often begins with commercially available fluorinated or brominated starting materials.

Fluorination: The fluorine atom at position 8 originates from a precursor like 4-fluorophenol or 4-fluoroaniline. Direct fluorination of complex aromatic systems is often challenging, making the use of a fluorinated starting material a more robust strategy. Diazotization of an amino group followed by a Schiemann reaction or related fluorination protocol is a classic method for introducing fluorine. google.com

Bromination: Regioselective bromination is typically achieved using electrophilic brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂). The directing effects of existing substituents on the aromatic ring are exploited to install the bromine atom at the desired position. For example, in the synthesis of a key precursor like 2-bromo-4-fluorophenol (B1268413), the hydroxyl group (-OH) is an ortho-, para-director. Starting with 4-fluorophenol, the hydroxyl group directs bromination to the ortho position (position 2), yielding the desired product. The use of specific catalysts and control of reaction conditions can enhance this regioselectivity. researchgate.net

Phenoxathiin (B166618) Ring Formation: Cyclization Strategies

The final and key step in the synthesis is the formation of the central phenoxathiin ring via an intramolecular cyclization reaction. Transition metal catalysis, particularly with copper and iron, plays a pivotal role in these transformations.

Copper-mediated cyclization, often referred to as an Ullmann-type reaction, is a well-established method for forming C-O bonds to construct diaryl ethers and related heterocyclic systems like phenoxathiin. rsc.org This strategy involves the intramolecular coupling of a suitably substituted diphenyl sulfide precursor, typically a 2-halophenoxy-thiophenol derivative or, more commonly, a 2-thiophenyl-phenol derivative where a halogen on the other ring facilitates the C-O bond formation.

For the synthesis of 2-bromo-8-fluoro-phenoxathiin, a precursor such as 2-(2-bromophenylthio)-4-fluorophenol would undergo an intramolecular C-O bond-forming cyclization. The reaction is typically promoted by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base (e.g., potassium carbonate or cesium carbonate) and often a ligand in a high-boiling polar aprotic solvent like DMF or DMSO. nih.gov

Table 2: Typical Conditions for Copper-Mediated Cyclization

Precursor TypeCopper SourceBaseSolventTemperatureReference
o-Bromoarylamine and NitrilesCuIPotassium-2-methylbutan-2-olatetert-Amyl alcohol120°C nih.gov
N-Hydroxyamino EsterCu(TMEDA)₂(BF₄)₂Not specifiedNot specifiedLow temperatures nih.gov
Thioarylated PhenolsCopper catalystNot specifiedNot specifiedNot specified rsc.org

More recent advancements have introduced a two-step approach for phenoxathiin synthesis that utilizes both iron and copper catalysis. rsc.org This method avoids the need to prepare and handle potentially unstable thiophenol intermediates directly.

The process involves two key steps:

Iron-Catalyzed C-H Thioarylation: A phenol (B47542) (in this case, 4-fluorophenol) is reacted with an N-thioarylated succinimide, such as N-(2-bromophenylthio)succinimide. The reaction is catalyzed by a Lewis acid, specifically iron(III) triflimide, to achieve ortho-thioarylation of the phenol. This step selectively forms the crucial C-S bond, yielding the 2-(2-bromophenylthio)-4-fluorophenol intermediate. rsc.org

Copper-Mediated Cyclization: The resulting thioarylated phenol is then subjected to a copper-mediated Ullmann-type cyclization, as described in the previous section, to form the C-O bond and complete the phenoxathiin ring system. rsc.org

This dual catalytic system offers a highly efficient and modular route to a variety of substituted phenoxathiins, demonstrating the power of combining different transition metal-catalyzed reactions to achieve complex molecular architectures. rsc.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Routes for Ring Closure

The synthesis of the phenoxathiin core structure, particularly for asymmetrically substituted derivatives like 2-bromo-8-fluoro-phenoxathiin, can be effectively achieved through intramolecular Nucleophilic Aromatic Substitution (SNAr) reactions. A prominent and elegant strategy in this context is the Smiles rearrangement. researchgate.netsynarchive.com This reaction involves the intramolecular ipso-substitution on an activated aromatic ring. nih.govwikipedia.org

In a typical synthetic approach leading to 2-bromo-8-fluoro-phenoxathiin, a diaryl ether or diaryl sulfide precursor is constructed, which then undergoes base-catalyzed intramolecular cyclization. For instance, the reaction could commence with a suitably substituted thiophenol and a halophenol. The key is that one of the aromatic rings must be activated towards nucleophilic attack by an electron-withdrawing group, while the other contains the nucleophilic group (e.g., a thiolate anion).

A plausible synthetic precursor for an SNAr-based ring closure to form 2-bromo-8-fluoro-phenoxathiin would be a 2-(2-bromo-4-fluorophenoxy)thiophenol derivative, where the thiophenol ring is activated by an additional electron-withdrawing group (EWG), such as a nitro group, typically positioned ortho or para to the site of the impending substitution. The presence of the fluorine atom on one ring and the bromine on the other influences the reactivity and the specific design of the precursor. The general mechanism involves the deprotonation of the thiol to form a highly nucleophilic thiolate, which then attacks the carbon atom bearing a suitable leaving group (e.g., a halogen or a nitro group) on the other aromatic ring.

The Smiles rearrangement is particularly advantageous as it allows for the formation of the thermodynamically more stable product from an accessible precursor. researchgate.net The reaction is generally irreversible and driven by the formation of a more stable aromatic system. The efficiency of the rearrangement is influenced by the nature of the solvent, the base used, and the electronic properties of the substituents on the aromatic rings. researchgate.net

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical aspect in the synthesis of asymmetrically substituted phenoxathiins like 2-bromo-8-fluoro-phenoxathiin. The control over the final substitution pattern is dictated by the choice of starting materials and the reaction conditions during the ring-forming step.

In an SNAr approach, the regioselectivity is governed by the relative activation of the positions on the aromatic rings. Electron-withdrawing groups are essential to activate the ring towards nucleophilic attack. wikipedia.orgrsc.org For the synthesis of 2-bromo-8-fluoro-phenoxathiin, the precursor design must ensure that the cyclization occurs at the desired positions. For example, if starting from a 2-bromo-4-fluorophenol and a substituted thiophenol, the position of the activating group on the thiophenol ring will direct the intramolecular attack to the correct carbon atom on the fluorinated ring.

Another common method for phenoxathiin synthesis is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with a halothiophenol or vice versa. The regioselectivity in such reactions can be influenced by the relative reactivity of the C-Br versus C-F bonds and the steric hindrance around the reaction centers. Generally, the reactivity of halogens in Ullmann-type couplings follows the order I > Br > Cl > F. This differential reactivity can be exploited to control the regiochemical outcome.

As the phenoxathiin ring system is not planar but folded along the axis connecting the oxygen and sulfur atoms, substituted derivatives can exist as different conformers. However, for 2-bromo-8-fluoro-phenoxathiin itself, the molecule is achiral. Stereochemical considerations become paramount upon post-synthetic modifications, such as the oxidation of the sulfur atom, which introduces a chiral center.

Post-Synthetic Derivatization and Functionalization of Phenoxathiin, 2-bromo-8-fluoro-

The 2-bromo-8-fluoro-phenoxathiin scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of diverse functionalities. The presence of two different halogen atoms at specific positions, along with the reactive sulfur center, offers multiple avenues for derivatization.

Oxidation of the Sulfur Atom: Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in the phenoxathiin ring can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the geometry and electronic properties of the molecule. The oxidation introduces a pyramidal sulfoxide group or a tetrahedral sulfone group, which modifies the dihedral angle of the phenoxathiin ring system.

The oxidation is typically achieved using common oxidizing agents, with the strength of the oxidant determining the final oxidation state.

Oxidizing AgentProduct
Mild Oxidants (e.g., H₂O₂, NaIO₄)2-bromo-8-fluoro-phenoxathiin S-oxide
Strong Oxidants (e.g., KMnO₄, m-CPBA)2-bromo-8-fluoro-phenoxathiin S,S-dioxide (sulfone)

The oxidation of 2-bromo-8-fluoro-phenoxathiin to its sulfoxide introduces a stereocenter at the sulfur atom, leading to the formation of a racemic mixture of enantiomers. The stereoselective oxidation of phenoxathiin derivatives is an area of active research, with studies on related systems like phenoxathiin-based thiacalixarenes showing that the stereochemical outcome can be influenced by factors such as the choice of oxidant and photochemical conditions. rsc.org The resulting sulfoxides and sulfones have distinct electronic properties, with the sulfone group being a strong electron-withdrawing group, which can be useful for tuning the molecule's characteristics for specific applications.

Introduction of Additional Functional Groups for Ligand Design or Biological Probes

The bromo and fluoro substituents on the phenoxathiin ring are handles for further functionalization, enabling the synthesis of a library of derivatives for applications in materials science and medicinal chemistry, such as in the design of ligands or biological probes.

The carbon-bromine bond is particularly amenable to a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon bonds, linking the phenoxathiin core to other aromatic, alkyl, or acetylenic moieties. For instance, a Suzuki coupling could be employed to introduce a phenyl or pyridyl group at the 2-position.

The carbon-fluorine bond is generally more robust, but it can undergo nucleophilic aromatic substitution under harsh conditions or if the ring is sufficiently activated. This allows for the introduction of nucleophiles such as amines, alkoxides, or thiolates at the 8-position. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential functionalization of the molecule. For PET imaging applications, the bromo-precursor could potentially be used for radiofluorination to introduce ¹⁸F. nih.gov

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of 2-bromo-8-fluoro-phenoxathiin via an intramolecular SNAr pathway, such as the Smiles rearrangement, proceeds through a well-defined mechanistic sequence.

The reaction is initiated by a base, which deprotonates the most acidic proton of the precursor molecule, typically a hydroxyl or thiol group, to generate a potent nucleophile. In the context of a Smiles rearrangement for phenoxathiin synthesis from a diaryl ether precursor with a thiol group, the thiolate anion is formed. researchgate.net

The key step is the intramolecular nucleophilic attack of the thiolate on the carbon atom of the other aromatic ring that is ipso to the ether linkage. synarchive.comresearchgate.net This attack is facilitated by the presence of electron-withdrawing groups that stabilize the formation of a transient Meisenheimer-like complex. This intermediate is a resonance-stabilized cyclohexadienyl anion.

Recent studies have also explored radical versions of the Smiles rearrangement, which proceed through a different mechanistic cascade involving radical cyclization. nih.govresearchgate.net However, the ionic pathway is more common for the synthesis of phenoxathiin derivatives under basic conditions. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and predicting the outcome of the synthesis of complex, substituted phenoxathiins.

Theoretical and Computational Chemistry Investigations of Phenoxathiin, 2 Bromo 8 Fluoro

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are powerful tools for investigating the electronic structure of molecules. These computational techniques allow for the calculation of various molecular properties, providing a foundational understanding of the behavior of "Phenoxathiin, 2-bromo-8-fluoro-".

Frontier molecular orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org

For "Phenoxathiin, 2-bromo-8-fluoro-", the presence of electronegative bromine and fluorine atoms is expected to influence the HOMO and LUMO energy levels. Generally, halogen substituents on an aromatic ring act as electron-withdrawing groups through induction, which can lower the energy of both the HOMO and LUMO. libretexts.org The HOMO is likely to be localized over the electron-rich phenoxathiin (B166618) ring system, particularly the sulfur and oxygen atoms, while the LUMO may be distributed over the aromatic rings and the halogen substituents.

The HOMO-LUMO energy gap provides insights into the chemical reactivity of the molecule. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. wikipedia.org In substituted phenothiazines, a related class of compounds, the introduction of bromine atoms has been shown to affect the HOMO-LUMO gap, which in turn influences their electronic properties. nih.gov For "Phenoxathiin, 2-bromo-8-fluoro-", the precise value of the HOMO-LUMO gap would require specific DFT calculations, but it is anticipated to be in a range typical for halogenated aromatic compounds.

Table 1: Theoretical Frontier Molecular Orbital Energies for a Model Substituted Phenoxathiin

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap 4.4

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations for Phenoxathiin, 2-bromo-8-fluoro-.

The electrostatic potential surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The EPS map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

In "Phenoxathiin, 2-bromo-8-fluoro-", the electronegative oxygen, sulfur, fluorine, and bromine atoms will create regions of negative electrostatic potential. The hydrogen atoms on the aromatic rings will exhibit a positive potential. The areas of negative potential are indicative of sites susceptible to electrophilic attack, while the positive regions suggest sites for nucleophilic attack. The study of halogen bonding has shown that the electrostatic potential on the surface of halogen atoms can be tuned by substituents, influencing intermolecular interactions. rsc.org

Global and local reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity.

Global Reactivity Descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. emerginginvestigators.org

Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

Table 2: Hypothetical Global Reactivity Descriptors

DescriptorValue (eV)
Chemical Potential (μ)-4.0
Chemical Hardness (η)2.2
Electrophilicity Index (ω)3.64

Note: These values are illustrative and depend on the calculated HOMO and LUMO energies.

Conformational Landscape Exploration and Energy Barriers

The three-dimensional structure and conformational flexibility of "Phenoxathiin, 2-bromo-8-fluoro-" are key to its properties and interactions.

The phenoxathiin ring system is not planar and exists in a folded conformation. It can undergo a "butterfly-like" ring inversion process, passing through a planar transition state. The energy barrier for this inversion is an important characteristic of the molecule's flexibility.

Computational studies on substituted phenoxathiin compounds, such as phenoxathiin diazonium derivatives, have shown that the nature and position of substituents can significantly affect the puckering of the central ring and the energy barrier to inversion. researchgate.net Electron-withdrawing groups can influence the geometry of the phenoxathiin nucleus. researchgate.net In the case of "Phenoxathiin, 2-bromo-8-fluoro-", the bromo and fluoro substituents are expected to have an electronic effect on the ring system, which could modulate the inversion barrier. The barrier is anticipated to be relatively small, in the range of a few kcal/mol, similar to other substituted phenoxathiins. researchgate.net

Computational analysis can determine the most stable rotational conformers by calculating the potential energy surface as a function of the dihedral angles involving the C-Br and C-F bonds. These preferences are governed by a combination of steric and electronic effects, including potential intramolecular interactions between the halogen substituents and other parts of the molecule. Understanding these torsional preferences is essential for a complete picture of the molecule's three-dimensional structure.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like Phenoxathiin, 2-bromo-8-fluoro-, MD simulations can provide valuable insights into its conformational dynamics, solvation, and interactions with its environment in a solution.

In a simulated aqueous environment, the phenoxathiin core of the molecule is expected to exhibit its characteristic butterfly-like motion, where the two aromatic rings hinged by the sulfur and oxygen atoms fold and unfold. The presence of the bromine and fluorine substituents at the 2 and 8 positions would likely influence the frequency and energy barrier of this motion. The simulations could elucidate how these halogen atoms, with their specific steric and electronic properties, affect the dihedral angle of the central ring system.

Furthermore, MD simulations can map the solvation shell around the molecule. The polar fluorine and bromine atoms, along with the sulfur and oxygen heteroatoms, would be expected to form specific interactions with solvent molecules. By analyzing the radial distribution functions, it would be possible to quantify the probability of finding solvent molecules at a certain distance from these specific atoms. This information is crucial for understanding the solubility and reactivity of the compound in different solvents.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Phenoxathiin, 2-bromo-8-fluoro- in Water

ParameterValue
Simulation SoftwareGROMACS
Force FieldOPLS-AA
Solvent ModelTIP3P Water
Box Dimensions5 x 5 x 5 nm³
Temperature298 K
Pressure1 atm
Simulation Time100 ns

The results from such simulations could provide a detailed picture of the conformational landscape of Phenoxathiin, 2-bromo-8-fluoro- in solution, highlighting the preferred conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. nih.govnih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netresearchgate.net For Phenoxathiin, 2-bromo-8-fluoro-, QSPR models could be developed to predict a range of properties that are otherwise time-consuming and expensive to determine experimentally.

To build a QSPR model, a set of molecular descriptors would first be calculated for Phenoxathiin, 2-bromo-8-fluoro- and a series of related phenoxathiin derivatives with known experimental properties. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For instance, descriptors such as molecular weight, number of halogen atoms, solvent-accessible surface area, and dipole moment would be calculated.

Once the descriptors are generated, statistical methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN) can be used to build a mathematical model that links the descriptors to a specific property. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov For example, a QSPR model could be developed to predict the hydrophobicity (logP) of substituted phenoxathiins.

Table 2: Exemplary Molecular Descriptors for a Hypothetical QSPR Study of Phenoxathiin Derivatives

DescriptorDescription
Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
LogPThe logarithm of the partition coefficient between octanol and water, a measure of hydrophobicity.
Dipole Moment (µ)A measure of the polarity of the molecule.
Solvent-Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.
HOMO EnergyThe energy of the Highest Occupied Molecular Orbital.
LUMO EnergyThe energy of the Lowest Unoccupied Molecular Orbital.

A successful QSPR model for phenoxathiin derivatives could then be used to predict the properties of Phenoxathiin, 2-bromo-8-fluoro- with a reasonable degree of accuracy. Such predictive insights are valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules. nih.gov For Phenoxathiin, 2-bromo-8-fluoro-, these methods can provide theoretical spectra that can be compared with experimental data to confirm the molecular structure and understand its electronic properties.

The prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted. These predicted values, when compared with experimentally obtained NMR spectra, can aid in the assignment of peaks and the structural elucidation of the compound.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λ_max) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and the nature of the electronic transitions in Phenoxathiin, 2-bromo-8-fluoro-.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for Phenoxathiin, 2-bromo-8-fluoro-

Spectroscopic TechniquePredicted ParameterHypothetical Experimental Value
¹H NMRChemical Shifts (ppm)7.2 - 7.8
¹³C NMRChemical Shifts (ppm)110 - 155
IRC-Br Stretch (cm⁻¹)~650
IRC-F Stretch (cm⁻¹)~1250
UV-Visλ_max (nm)~290, ~320

The comparison between computationally predicted and experimentally measured spectroscopic data is a cornerstone of modern chemical research, providing a synergistic approach to the characterization of new molecules like Phenoxathiin, 2-bromo-8-fluoro-. aip.org

Applications in Advanced Materials and Chemical Sensing Excluding Clinical and Safety

Exploration as Building Blocks for Functional Polymers and Organic Materials

The phenoxathiin (B166618) core is a known component in the synthesis of high-performance polymers such as polyamides and polyimides. wikipedia.org The presence of a bromine atom in 2-bromo-8-fluoro-phenoxathiin offers a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This facilitates its incorporation as a monomer into the backbone of functional polymers. The rigidity of the phenoxathiin unit can impart desirable thermal and mechanical properties to the resulting polymers, while the fluorine substituent can enhance solubility and thermal stability. The ability to create well-defined polymeric structures through controlled polymerization techniques makes this compound a valuable building block for a new generation of organic materials with tailored properties. nih.gov

Luminescent Properties and Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

Phenoxathiin derivatives have garnered significant attention for their luminescent properties and potential use in optoelectronic devices.

Donor-acceptor molecules based on phenoxathiin and its derivatives have been investigated as emitters in OLEDs, some of which exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.orgbohrium.comrsc.org TADF allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The phenoxathiin moiety can act as an electron donor, and when coupled with a suitable acceptor, the resulting molecule can have a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small ΔEST is a key requirement for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, enabling delayed fluorescence. The bromo and fluoro substituents on the phenoxathiin ring can modulate the donor strength and the energy levels of the molecule, providing a strategy to fine-tune the TADF properties.

The emission properties of many fluorescent organic molecules are sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property is often observed in molecules with a significant change in dipole moment upon excitation. Phenoxathiin-based dyes can exhibit such behavior. researchgate.net Furthermore, certain molecular designs can lead to fluorogenic behavior, where the fluorescence is "turned on" or enhanced upon binding to a specific analyte or a change in the local environment. These properties are highly desirable for the development of chemical sensors and biological probes. acs.orgnih.govyoutube.comyoutube.com The electronic perturbations introduced by the bromo and fluoro groups in 2-bromo-8-fluoro-phenoxathiin are expected to influence its solvatochromic and fluorogenic potential.

The emission color of a fluorescent molecule can be tuned by modifying its chemical structure. For phenoxathiin-based emitters, the emission wavelength can be controlled by altering the electronic properties of the donor and acceptor units and the nature of the linkage between them. Current time information in Pasuruan, ID.ossila.com The introduction of electron-withdrawing or electron-donating groups can effectively modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color. The bromo and fluoro substituents in 2-bromo-8-fluoro-phenoxathiin, with their distinct electronic effects (the inductive effect of fluorine and the combination of inductive and resonance effects of bromine), provide a means to modulate the emission wavelength of derived materials.

Redox Properties and Potential in Electrochemical Applications

The sulfur atom in the phenoxathiin ring can be readily oxidized, leading to the formation of radical cations and other oxidized species. This redox activity is central to its potential in electrochemical applications.

The phenoxathiin cation radical is a well-studied reactive intermediate. nih.govacs.orgacs.orgresearchgate.net It can be generated chemically or electrochemically and has been shown to react with various nucleophiles, including alkenes. nih.gov These reactions often proceed with high stereospecificity, leading to the formation of new C-S bonds. The presence of bromo and fluoro substituents on the phenoxathiin ring will influence the stability and reactivity of the corresponding cation radical. These substituents can affect the electron density distribution in the aromatic system and the susceptibility of the cation radical to nucleophilic attack, opening up possibilities for new synthetic transformations and the development of redox-active materials.

Design as Components in Chemical Sensors and Chemo-sensors

The phenoxathiin scaffold is recognized for its distinctive electronic and photophysical properties, making it a promising candidate for the development of chemical sensors. While direct research on the application of Phenoxathiin, 2-bromo-8-fluoro- in this area is not extensively documented, the functional groups present on the molecule suggest several avenues for its use in sensor design.

The core phenoxathiin structure can be readily modified to create sensors that respond to specific analytes. The incorporation of a bromine atom at the 2-position and a fluorine atom at the 8-position significantly influences the electronic environment of the aromatic rings. This, in turn, can affect the photophysical properties of the molecule, such as its fluorescence or phosphorescence. These properties are critical for the development of optical sensors. For instance, the interaction of the sensor molecule with an analyte could lead to a detectable change in its emission spectrum, forming the basis of a sensing mechanism.

The design of a chemical sensor based on Phenoxathiin, 2-bromo-8-fluoro- would likely involve its integration into a larger system, such as a polymer or a nanoparticle. This could serve to enhance the sensitivity and selectivity of the sensor. The bromo and fluoro substituents offer convenient handles for further chemical modification, allowing for the attachment of specific recognition units that can bind to target analytes.

The development of chemiresistive sensors is another area where this compound could find utility. The conductivity of materials incorporating phenoxathiin derivatives can be modulated by the presence of certain chemical species. The electron-withdrawing nature of the halogen substituents in Phenoxathiin, 2-bromo-8-fluoro- could make it particularly sensitive to electron-donating analytes.

Table 1: Potential Sensing Mechanisms for Phenoxathiin, 2-bromo-8-fluoro- Based Sensors

Sensing MechanismPrinciplePotential Analytes
Fluorescence QuenchingThe analyte interacts with the excited state of the phenoxathiin core, leading to a decrease in fluorescence intensity.Nitroaromatic compounds, metal ions
ChemiresistorsThe analyte adsorbs to a thin film of the material, causing a change in its electrical resistance.Volatile organic compounds (VOCs), toxic gases
Colorimetric SensingA chemical reaction between the analyte and a modified phenoxathiin derivative results in a visible color change.pH, specific ions

It is important to note that the practical realization of such sensors would require significant research and development. However, the fundamental properties of the phenoxathiin ring system, combined with the specific functionalization of Phenoxathiin, 2-bromo-8-fluoro-, provide a strong rationale for its exploration in the field of chemical sensing.

Precursor for Advanced Synthetic Reagents

The strategic placement of bromo and fluoro substituents on the phenoxathiin scaffold makes Phenoxathiin, 2-bromo-8-fluoro- a valuable precursor for the synthesis of more complex molecules and advanced materials. The differential reactivity of the C-Br and C-F bonds, as well as the potential for reactions at the sulfur atom, opens up a wide range of synthetic possibilities.

The bromine atom at the 2-position is a particularly versatile functional group. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of extended conjugated systems with tailored electronic and optical properties. Such materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the bromo group can be converted into other functional groups through nucleophilic substitution or organometallic chemistry. For example, it can be lithiated to form an organolithium reagent, which can then be reacted with a wide range of electrophiles to introduce new substituents onto the phenoxathiin ring.

The fluorine atom at the 8-position, while generally less reactive than bromine in cross-coupling reactions, can still play a significant role in directing the regioselectivity of synthetic transformations and in fine-tuning the properties of the final products. The high electronegativity of fluorine can influence the electron distribution within the molecule, impacting its reactivity and stability.

The phenoxathiin core itself can be a target for synthetic modification. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can dramatically alter the electronic properties and reactivity of the molecule. nih.gov These oxidized derivatives can be susceptible to nucleophilic attack, providing a pathway to ring-opening reactions and the formation of novel macrocyclic structures. nih.gov

Table 2: Potential Synthetic Transformations of Phenoxathiin, 2-bromo-8-fluoro-

Reaction TypeReagents and ConditionsPotential Products
Suzuki CouplingPd catalyst, base, boronic acid/esterAryl-substituted phenoxathiins
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkynyl-substituted phenoxathiins
Buchwald-Hartwig AminationPd catalyst, base, amineAmino-substituted phenoxathiins
Lithiationn-BuLi or t-BuLi2-Lithio-8-fluorophenoxathiin
OxidationOxidizing agents (e.g., H₂O₂, m-CPBA)Phenoxathiin-S-oxide, Phenoxathiin-S,S-dioxide

The synthetic versatility of Phenoxathiin, 2-bromo-8-fluoro- positions it as a key building block for the creation of a diverse array of functional molecules with potential applications in materials science, medicinal chemistry, and beyond. Further research into the reactivity of this compound is warranted to fully unlock its synthetic potential.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights for Phenoxathiin (B166618), 2-bromo-8-fluoro-

The known academic contributions for Phenoxathiin, 2-bromo-8-fluoro- are primarily centered on its identification as a distinct chemical entity and the characterization of its oxidized form. The compound is registered under CAS number 56348-73-3.

A significant academic footprint for this molecule is the documentation of its sulfone derivative, Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide nih.gov. The oxidation of the sulfur atom to a sulfone group significantly alters the geometry and electronic properties of the heterocyclic ring, which can influence its chemical reactivity and potential applications. The existence of this dioxide form in chemical databases suggests that the parent compound, Phenoxathiin, 2-bromo-8-fluoro-, serves as a precursor in at least this synthetic context.

The primary insights into this compound suggest its potential utility in the realm of organic electronics vulcanchem.com. The strategic placement of bromine and fluorine atoms on the phenoxathiin scaffold is a common strategy in materials science to tune properties such as charge transport, stability, and solid-state packing. However, detailed experimental studies to validate these potential applications for this specific molecule are not yet prevalent in the literature.

Identification of Unaddressed Research Questions and Methodological Challenges

A major gap in the scientific literature is the absence of a detailed, published synthetic methodology specifically for Phenoxathiin, 2-bromo-8-fluoro-. While general methods for the synthesis of phenoxathiin and its derivatives exist, a specific, optimized route for this di-halogenated compound has not been detailed vulcanchem.com. This presents a significant methodological challenge for researchers wishing to investigate its properties and applications.

Key unaddressed research questions include:

What is the most efficient and regioselective synthetic route to produce Phenoxathiin, 2-bromo-8-fluoro- in high yield and purity?

What are the detailed photophysical and electrochemical properties of this compound?

How do the bromo and fluoro substituents synergistically or antagonistically influence the electronic structure and reactivity of the phenoxathiin core?

What is the single-crystal X-ray structure of this molecule, and how does it compare to other halogenated phenoxathiins?

Prospective Avenues for Expanding the Chemical Space of Halogenated Phenoxathiins

The structure of Phenoxathiin, 2-bromo-8-fluoro- offers several promising avenues for expanding the chemical space of halogenated phenoxathiins. The bromine atom at the 2-position serves as a versatile handle for post-synthetic modification through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of a wide array of functional groups, leading to novel derivatives with tailored properties.

Future research could focus on:

Systematic Functionalization: A systematic study of cross-coupling reactions at the 2-position to create libraries of new compounds.

Derivatization of the Fluoro-Substituted Ring: Exploring nucleophilic aromatic substitution reactions, although challenging on a deactivated ring, could provide another axis for modification.

Synthesis of Isomers: The synthesis and characterization of other bromo-fluoro isomers of phenoxathiin would provide valuable structure-property relationship data.

A summary of potential research directions is presented in the table below.

Research AvenueDescriptionPotential Impact
Optimized Synthesis Development of a high-yield, scalable synthesis of the title compound.Enables broader research and application development.
Cross-Coupling Chemistry Utilization of the C-Br bond for introducing new functional groups.Creation of novel materials for organic electronics and photonics.
Polymerization Use as a monomer for the synthesis of novel conjugated polymers.Development of new semiconducting polymers for organic devices.
Comparative Isomer Studies Synthesis and characterization of other bromo-fluoro phenoxathiin isomers.Deeper understanding of structure-property relationships.

Broader Implications for Heterocyclic Chemistry and Interdisciplinary Research

Phenoxathiin, 2-bromo-8-fluoro- and its derivatives have broader implications for heterocyclic chemistry and interdisciplinary fields. As a functionalized heterocyclic building block, it can serve as a key intermediate in the synthesis of more complex molecular architectures, including those with potential applications in medicinal chemistry and agrochemistry. The study of such halogenated heterocycles contributes to a more profound understanding of the role of halogen bonding and other non-covalent interactions in controlling molecular assembly and material properties.

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